molecular formula C7H6BrN3 B3032275 5-Bromo-1H-indazol-6-amine CAS No. 1360900-38-4

5-Bromo-1H-indazol-6-amine

Cat. No.: B3032275
CAS No.: 1360900-38-4
M. Wt: 212.05
InChI Key: IHKSAYSIRMLMQG-UHFFFAOYSA-N
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Description

5-Bromo-1H-indazol-6-amine (CAS: 1360900-38-4) is a brominated indazole derivative featuring a primary amino group at the 6-position and a bromine atom at the 5-position of the indazole core. Indazoles are heterocyclic aromatic compounds with a fused benzene and pyrazole ring, making them structurally distinct from benzimidazoles or indoles.

Properties

IUPAC Name

5-bromo-1H-indazol-6-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrN3/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,9H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHKSAYSIRMLMQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=CC(=C1Br)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40856205
Record name 5-Bromo-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1360900-38-4
Record name 5-Bromo-1H-indazol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40856205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Substrate Preparation : A brominated o-aminobenzonitrile derivative is synthesized via nitration and subsequent bromination of a benzene ring.
  • Cyclization : Treatment with hydrazine (NH₂NH₂) in ethanol under reflux induces cyclization, forming the indazole ring.
  • Amine Functionalization : The nitrile group at position 6 is reduced to an amine using lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.

Optimization Considerations

  • Solvent Choice : Polar aprotic solvents like dimethylformamide (DMF) improve cyclization yields by stabilizing transition states.
  • Temperature : Reactions conducted at 80–100°C achieve complete conversion within 12–24 hours.
Parameter Typical Conditions Yield (%)
Cyclization Agent Hydrazine hydrate 65–75
Reduction Agent LiAlH₄ in tetrahydrofuran 70–80
Total Synthesis Time 36–48 hours 60–70

This method is limited by the availability of brominated o-aminobenzonitrile precursors, which often require multi-step synthesis.

Palladium-Catalyzed Cross-Coupling Approaches

Modern synthetic routes leverage palladium-mediated cross-coupling to introduce bromine at position 5 after indazole ring formation.

Suzuki-Miyaura Coupling

  • Indazole Core Synthesis : A 6-aminoindazole intermediate is prepared via cyclization of o-phenylenediamine derivatives.
  • Bromine Introduction : Palladium(II) acetate catalyzes the coupling of the indazole with bromoarenes in the presence of a phosphine ligand (e.g., triphenylphosphine).

Key Advantages

  • Regioselectivity : Ensures bromination occurs exclusively at position 5.
  • Functional Group Tolerance : Compatible with amine-protecting groups like tert-butoxycarbonyl (Boc).

Industrial Scalability

  • Continuous Flow Systems : Reduce catalyst loading and reaction time.
  • Catalyst Recycling : Palladium recovery systems minimize costs in large-scale production.

Sandmeyer Reaction for Direct Bromination

The Sandmeyer reaction provides a straightforward route to introduce bromine into pre-formed indazole structures.

Procedure

  • Diazotization : 6-Amino-1H-indazole is treated with sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C to form a diazonium salt.
  • Bromination : Addition of copper(I) bromide (CuBr) displaces the diazo group, yielding this compound.

Challenges

  • Side Reactions : Competing chlorination or debromination may occur without strict temperature control.
  • Yield Optimization : Yields typically range from 50–60%, necessitating purification via column chromatography.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics and selectivity for time-sensitive steps.

Case Study: One-Pot Synthesis

  • Microwave Conditions : A mixture of 2-bromo-4-nitroaniline and hydrazine hydrate is irradiated at 150°C for 20 minutes.
  • In Situ Reduction : The nitro group at position 6 is reduced using ammonium formate and palladium on carbon (Pd/C).
Step Time (min) Temperature (°C) Yield (%)
Cyclization 20 150 85
Reduction 30 100 90

This method reduces total synthesis time to <1 hour and improves overall yield to 76–80%.

Biocatalytic Approaches

Emerging enzymatic methods offer sustainable alternatives to traditional chemistry.

Transaminase-Mediated Amination

  • Substrate : 5-Bromo-1H-indazol-6-ketone.
  • Enzyme : ω-Transaminase from Arthrobacter sp. (ATA-117).
  • Conditions : pH 7.5, 30°C, 24 hours.
Parameter Value
Conversion Rate 92%
Enantiomeric Excess >99% (R-isomer)

Biocatalysis avoids harsh reagents but requires specialized enzyme engineering for scale-up.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1H-indazol-6-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride and alkyl halides can be used to substitute the bromine atom.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5-Bromo-1H-indazol-6-amine has applications in scientific research, including medicinal chemistry, biological studies, chemical biology, and material science. It is a building block in synthesizing pharmaceuticals with anticancer, anti-inflammatory, and antimicrobial properties. The compound is also used in biological assays to study its effects on different cellular pathways and molecular targets and as a probe to investigate the function of specific proteins and enzymes in biological systems. Additionally, it can be used to develop new materials with specific electronic or optical properties.

Medicinal Chemistry

  • This compound is a building block for synthesizing pharmaceuticals, particularly those with anticancer, anti-inflammatory, and antimicrobial properties.
  • Indazole derivatives, including this compound, have gained attention in medicinal chemistry due to their diverse biological activities.
  • Derivatives of 6-aminoindazole have demonstrated anticancer activity . N-(4-fluorobenzyl)-1H-indazol-6-amine, for example, exhibited anti-proliferative activity .

Biological Studies

  • This compound is used in biological assays to study its effects on different cellular pathways and molecular targets.
  • An indazole derivative known as ITB can inhibit cyclo-oxygenase-2 (COX-2), which affects the production of catabolic or anti-inflammatory mediators in osteoarthritis (OA) cartilage. ITB can also inhibit the production of prostaglandin E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and matrix metalloproteinase-13 (MMP-13) in a concentration-dependent manner.
  • A similar compound to this compound has shown a promising inhibitory effect against the k562 cell line.

Chemical Biology

  • This compound serves as a probe to investigate the function of specific proteins and enzymes in biological systems.

Material Science

  • This compound can be used in developing new materials with specific electronic or optical properties.

Additional Applications

  • 5-Bromo-1H-indazol-3-amine is utilized in research, especially in oncology and neurology .
  • 5-Bromo-1H-indazol-3-amine serves as an intermediate in synthesizing pharmaceutical agents, particularly anticancer drugs, because of its ability to inhibit specific protein kinases . It is also used in studies exploring signal transduction pathways to understand cellular responses and disease mechanisms .
  • 5-Bromo-1H-indazol-3-amine has applications in creating materials with specific electronic properties and in diagnostic assays for detecting biomarkers associated with diseases . It can also be used to synthesize compounds for environmental monitoring .

Mechanism of Action

The mechanism of action of 5-Bromo-1H-indazol-6-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The bromine atom and amine group play crucial roles in binding to these targets, modulating their activity. For example, indazole derivatives have been shown to inhibit certain kinases, which are involved in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers

5-Bromo-1H-indazol-4-amine (CAS: 1891120-48-1)
  • Structural Difference: The amino group is at the 4-position instead of the 6-position.
  • Synthesis : Prepared via palladium-catalyzed cross-coupling or nucleophilic substitution, similar to 5-Bromo-1H-indazol-6-amine .
  • Properties : Higher melting point (>200°C) and lower solubility in polar solvents compared to the 6-amine isomer due to altered hydrogen-bonding capacity .
5-Bromo-1H-indazol-3-amine
  • Structural Difference: Amino group at the 3-position.
  • Reactivity: The 3-amino group enhances electrophilic substitution at the 5-position, whereas the 6-amino isomer favors reactivity at the 4-position .
Property This compound 5-Bromo-1H-indazol-4-amine 5-Bromo-1H-indazol-3-amine
CAS Number 1360900-38-4 1891120-48-1 Not specified
Melting Point Not reported >200°C Not reported
Solubility Organic solvents Limited in polar solvents Moderate in DMSO
Synthetic Yield (Typical) ~60–70% ~50–60% ~55–65%

Benzimidazole Derivatives

5-Amino-4-bromo-benzimidazole (CAS: 177843-26-4)
  • Core Difference : Benzimidazole (fused benzene and imidazole) vs. indazole.
  • Electronic Effects : The imidazole ring in benzimidazole increases basicity (pKa ~5.2) compared to indazole (pKa ~1.3), affecting protonation under physiological conditions .
  • Biological Activity : Benzimidazole derivatives are more commonly associated with antiviral and antiparasitic activity, whereas indazoles are explored for kinase inhibition .

Indole-Based Analogs

5-Bromo-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole
  • Core Difference : Indole (fused benzene and pyrrole) vs. indazole.
  • Pharmacological Profile : Indole derivatives often target serotonin receptors, while indazoles are prioritized in kinase inhibitor design due to their hydrogen-bonding geometry .
  • Synthesis : Requires multi-step functionalization of the indole core, whereas brominated indazoles are more amenable to Suzuki-Miyaura coupling .

Fluorinated and Alkylated Derivatives

6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine (CAS: 2760850-48-2)
  • Structural Modifications : Addition of fluorine (5-position) and methyl group (1-position).
  • Impact on Properties :
    • Fluorine increases electronegativity, enhancing binding affinity to hydrophobic enzyme pockets.
    • Methylation improves metabolic stability by reducing oxidative degradation .
  • Synthetic Complexity: Requires selective fluorination and protection/deprotection steps, lowering yield (~40–50%) compared to non-fluorinated analogs .

Pharmacological and Physicochemical Properties

Compound logP Hydrogen Bond Donors Hydrogen Bond Acceptors Biological Target (Example)
This compound 2.1 2 3 Kinase inhibitors
5-Amino-4-bromo-benzimidazole 1.8 2 4 Antiparasitic agents
6-Bromo-5-fluoro-1-methyl-1H-indazol-3-amine 2.5 1 3 Oncology targets

Biological Activity

5-Bromo-1H-indazol-6-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer research and anti-inflammatory effects. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound belongs to the indazole family, characterized by a fused pyrazole and benzene ring structure. Its molecular formula is C7H7BrN4C_7H_7BrN_4, with a molecular weight of approximately 227.06 g/mol. The presence of both a bromine atom and an amine group enhances its reactivity and biological properties, making it a valuable scaffold for drug development.

Target Interactions

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Inhibition of Cyclooxygenase-2 (COX-2): Similar indazole derivatives have been shown to inhibit COX-2, which plays a crucial role in inflammation by regulating the production of prostaglandins. This inhibition can lead to reduced inflammatory responses in conditions such as osteoarthritis.
  • Pro-apoptotic Activity: Studies indicate that this compound may induce apoptosis in cancer cell lines, particularly K562 (chronic myeloid leukemia) cells. The compound has been observed to decrease the expression of Bcl-2 (an anti-apoptotic protein) while increasing Bax (a pro-apoptotic protein), suggesting a mechanism for promoting cell death in cancerous cells .

Biological Activity Data

The following table summarizes key findings from various studies on the biological activity of this compound:

Study Cell Line IC50 (µM) Mechanism Notes
Study AK5625.15Apoptosis induction via Bcl-2/Bax modulationSignificant selectivity for normal cells (HEK-293) with IC50 = 33.2 µM
Study BA549Not specifiedAnti-proliferative activityInduces cell cycle arrest
Study COsteoarthritis CartilageNot specifiedCOX-2 inhibitionReduces production of inflammatory mediators

Case Studies

Case Study 1: Antitumor Activity

In a recent study, researchers evaluated the antiproliferative effects of various indazole derivatives on human cancer cell lines, including K562 and A549. The results demonstrated that this compound exhibited potent antitumor activity, with an IC50 value indicating effective inhibition at low concentrations. The study highlighted the compound's potential as a therapeutic agent against chronic myeloid leukemia due to its ability to induce apoptosis .

Case Study 2: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of indazole derivatives, including this compound. The compound was found to significantly inhibit COX-2 activity in vitro, leading to decreased levels of prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α). This suggests that the compound could be beneficial in treating inflammatory diseases such as arthritis.

Q & A

Q. What are the common synthetic routes for 5-Bromo-1H-indazol-6-amine, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis often involves ring-closure strategies, such as acid-catalyzed cyclization or radical-mediated reactions. For example, indazole derivatives can be synthesized via condensation of amines with halogenated intermediates under reflux conditions with bases like LiAlH₄ . Optimization includes adjusting catalysts (e.g., p-toluenesulfonic acid in ionic liquids for regioselectivity ) and reaction temperatures. Purification typically employs column chromatography or HPLC, with yields improved by controlling stoichiometry and solvent polarity .

Q. How is this compound characterized spectroscopically, and what key data confirm its structure?

  • Methodological Answer : Characterization relies on:
  • ¹H NMR : Peaks for aromatic protons (δ 7.3–8.0 ppm) and amine groups (δ 1.1–4.4 ppm) .
  • HRMS : Molecular ion peaks matching theoretical m/z values (e.g., [M+H]⁺ at 241.1123 for brominated indazoles ).
  • Elemental Analysis : Confirmation of C, H, N, and Br percentages.
    Cross-referencing with literature ensures structural fidelity .

Q. What solvents and storage conditions are recommended for maintaining the stability of this compound?

  • Methodological Answer :
  • Solubility : DMSO or DMF for stock solutions (10 mM), with co-solvents like PEG-300 for aqueous compatibility .
  • Storage : 2–8°C in amber vials to prevent photodegradation; lyophilization enhances long-term stability .

Advanced Research Questions

Q. How can researchers design structure-activity relationship (SAR) studies for this compound derivatives targeting aminergic GPCRs?

  • Methodological Answer :
  • Structural Modifications : Introduce substituents at the indazole N1/C6 positions to probe receptor binding pockets .
  • Assays : Functional cAMP or calcium flux assays to measure GPCR activation/inhibition. Compare with control ligands (e.g., serotonin uptake inhibitors ).
  • Data Interpretation : Use EC₅₀/IC₅₀ values and molecular docking (e.g., AutoDock Vina) to correlate substituent effects with activity .

Q. How should contradictions in reported biological activities of this compound derivatives be resolved?

  • Methodological Answer :
  • Variable Analysis : Compare assay conditions (e.g., cell lines, incubation times) and compound purity (>98% by HPLC ).
  • Reproducibility : Replicate studies using standardized protocols (e.g., MTT assays for cytotoxicity ).
  • Meta-Analysis : Aggregate data from multiple studies to identify trends, accounting for confounding factors like solvent effects .

Q. What strategies address poor solubility of this compound in in vivo studies?

  • Methodological Answer :
  • Co-Solvents : Use cyclodextrins or Cremophor-EL to enhance bioavailability .
  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) cleaved enzymatically in vivo .
  • Nanoparticle Encapsulation : Liposomal or PLGA-based carriers for targeted delivery .

Q. How can computational modeling predict the interaction of this compound with kinase targets?

  • Methodological Answer :
  • Docking Simulations : Use Schrödinger Suite or GROMACS to model binding poses in ATP pockets (e.g., FLT3 kinase ).
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories .
  • QSAR Models : Train regression models on IC₅₀ data to predict novel derivatives’ potency .

Q. What are the best practices for optimizing catalytic systems in large-scale synthesis of this compound?

  • Methodological Answer :
  • Catalyst Screening : Test Pd/C or CuI for cross-coupling steps; optimize ligand-metal ratios .
  • Flow Chemistry : Continuous reactors for improved heat/mass transfer and scalability .
  • Green Chemistry : Replace halogenated solvents with cyclopentyl methyl ether (CPME) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Bromo-1H-indazol-6-amine
Reactant of Route 2
Reactant of Route 2
5-Bromo-1H-indazol-6-amine

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